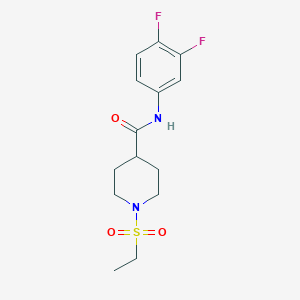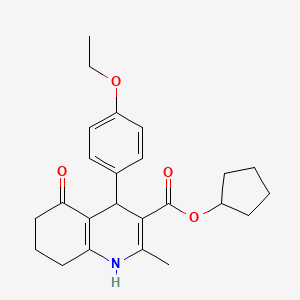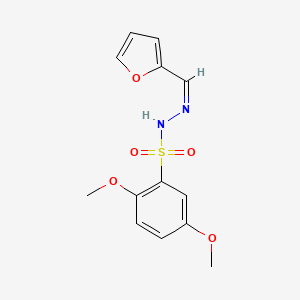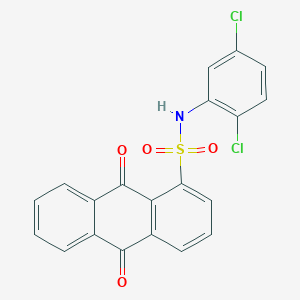
N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide (also known as DFE-1) is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
作用机制
DFE-1 has been shown to inhibit the activity of a specific enzyme called glycogen synthase kinase-3 beta (GSK-3β). This enzyme is involved in a variety of biological processes, including cell signaling, gene expression, and cell division. By inhibiting GSK-3β, DFE-1 may have a variety of effects on biological processes, including neuroprotection, cancer cell growth inhibition, and more.
Biochemical and Physiological Effects:
DFE-1 has been shown to have a variety of biochemical and physiological effects, including neuroprotection, cancer cell growth inhibition, and anti-inflammatory effects. In animal studies, DFE-1 has been shown to protect against neurodegeneration and improve cognitive function. Additionally, DFE-1 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Finally, DFE-1 has been shown to have anti-inflammatory effects in animal models of inflammation.
实验室实验的优点和局限性
One advantage of using DFE-1 in lab experiments is its specificity for GSK-3β, which allows for targeted inhibition of this enzyme. Additionally, DFE-1 has been shown to have relatively low toxicity in animal studies, making it a safer option for experiments than other compounds. However, one limitation of using DFE-1 is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are many potential future directions for research involving DFE-1. One area of interest is in developing new compounds with similar structures and potentially improved properties. Additionally, more research is needed to fully understand the mechanisms of action of DFE-1 and its effects on various biological processes. Finally, further studies are needed to determine the potential clinical applications of DFE-1 in treating neurodegenerative diseases, cancer, and other conditions.
合成方法
DFE-1 is synthesized using a multi-step process involving the reaction of 3,4-difluoroaniline with ethylsulfonyl chloride to form the intermediate 3,4-difluoro-N-(ethylsulfonyl)aniline. This intermediate is then reacted with piperidinecarboxylic acid to form DFE-1. The final product is purified using column chromatography to obtain a pure compound.
科学研究应用
DFE-1 has potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, DFE-1 has been shown to have neuroprotective effects and may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DFE-1 has been shown to inhibit the growth of cancer cells and may have potential applications in developing new cancer treatments. In drug discovery, DFE-1 has been used as a starting point for developing new compounds with similar structures and potentially improved properties.
属性
IUPAC Name |
N-(3,4-difluorophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3S/c1-2-22(20,21)18-7-5-10(6-8-18)14(19)17-11-3-4-12(15)13(16)9-11/h3-4,9-10H,2,5-8H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENXWPKHWNREQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)
![ethyl 4-[(4-methyl-1-phthalazinyl)amino]benzoate](/img/structure/B5125563.png)


![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)
![2-[(3-anilino-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B5125614.png)
![7-(4-bromophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5125631.png)
